molecular formula C19H10ClNO B12820212 Indolo[3,2,1-de]acridin-8-one, 7-chloro-

Indolo[3,2,1-de]acridin-8-one, 7-chloro-

Cat. No.: B12820212
M. Wt: 303.7 g/mol
InChI Key: LCRYBTXAJNBIFA-UHFFFAOYSA-N
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Description

Indolo[3,2,1-de]acridin-8-one, 7-chloro- is a synthetic compound belonging to the class of acridines and acridones. These compounds are known for their planar aromatic structures, which enable them to intercalate within double-stranded DNA, thus interfering with cellular machinery. This property makes them significant in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolo[3,2,1-de]acridin-8-one, 7-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Indolo[3,2,1-de]acridin-8-one, 7-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted acridines .

Scientific Research Applications

Indolo[3,2,1-de]acridin-8-one, 7-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indolo[3,2,1-de]acridin-8-one, 7-chloro- primarily involves intercalation within DNA strands. This intercalation disrupts the normal functioning of DNA, leading to inhibition of replication and transcription processes. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolo[3,2,1-de]acridin-8-one, 7-chloro- stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C19H10ClNO

Molecular Weight

303.7 g/mol

IUPAC Name

11-chloro-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one

InChI

InChI=1S/C19H10ClNO/c20-14-10-9-12-11-5-1-3-7-15(11)21-16-8-4-2-6-13(16)19(22)17(14)18(12)21/h1-10H

InChI Key

LCRYBTXAJNBIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=C(C=C3)Cl

Origin of Product

United States

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